Cobalt trimellitate

Description

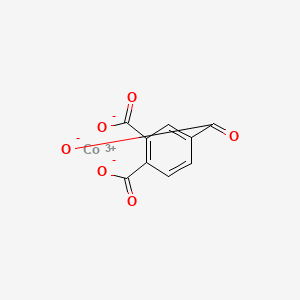

Cobalt trimellitate is a coordination compound formed by cobalt ions (Co²⁺ or Co³⁺) and trimellitic acid (benzene-1,2,4-tricarboxylic acid). Such coordination polymers often exhibit tunable porosity, magnetic properties, or catalytic activity, though specific data on this compound remains sparse in the literature reviewed here .

Properties

CAS No. |

67801-57-4 |

|---|---|

Molecular Formula |

C9H3CoO6 |

Molecular Weight |

266.05 g/mol |

IUPAC Name |

benzene-1,2,4-tricarboxylate;cobalt(3+) |

InChI |

InChI=1S/C9H6O6.Co/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15;/h1-3H,(H,10,11)(H,12,13)(H,14,15);/q;+3/p-3 |

InChI Key |

GDWUHSCXHVYDID-UHFFFAOYSA-K |

SMILES |

C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].[Co+3] |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].[Co+3] |

Other CAS No. |

67801-57-4 |

Related CAS |

528-44-9 (Parent) |

Origin of Product |

United States |

Chemical Reactions Analysis

Thermal Decomposition

Cobalt tricarboxylates exhibit stability up to 300°C, beyond which they decompose:

-

Weight Loss Stages :

For cobalt phthalocyanine-trimellitate hybrids, thermogravimetric analysis (TGA) shows 15% mass loss below 150°C (water) and major decomposition at 420°C .

Protonation/Deprotonation:

-

In acidic media (pH < 3), carboxylate groups protonate, destabilizing the framework:

. -

In basic conditions, hydroxide ions displace carboxylate ligands, forming cobalt hydroxides:

.

Carbonate Displacement:

Adding carbonate ions precipitates cobalt carbonate:

.

Redox Behavior

Cobalt trimellitate participates in electron-transfer reactions due to Co(II)/Co(III) redox activity:

-

Oxidation : In the presence of H₂O₂ or O₂, Co(II) oxidizes to Co(III), altering coordination geometry (octahedral → tetrahedral):

.

This is evidenced by color shifts from pink (Co²⁺) to brown (Co³⁺) . -

Electrocatalysis : Cobalt-trimellitate-modified electrodes show mediated oxidation of ascorbic acid (AA) and dopamine (DA) with peak potentials at +0.25 V and +0.45 V (vs. Ag/AgCl), respectively .

Ligand Exchange Reactions

Trimellitate ligands are displaced by stronger-field ligands:

-

Halides : Iodide ions (I⁻) coordinate preferentially over carboxylates, inducing thermochromic shifts from pink (octahedral Co²⁺) to blue (tetrahedral Co²⁺) .

Stability and Environmental Reactivity

Comparison with Similar Compounds

Comparison with Metal-Trimellitate Coordination Polymers

Table 1: Structural and Functional Comparison of Metal Trimellitates

Key Differences :

- Sodium Trimellitate : Exhibits aggregation-induced RTP when immobilized in CaCO₃, with cellulose trimellitate derivatives showing enhanced phosphorescence due to hydrogen-bonding networks .

- Calcium Trimellitate: Forms rigid 3D networks with tunable fluorescence, influenced by auxiliary ligands (e.g., N-donor species) .

- This compound : Hypothesized to exhibit redox activity or magnetism due to cobalt’s variable oxidation states, though experimental data is lacking in the provided sources.

Comparison with Organic Trimellitate Esters

Organic trimellitate esters, such as trioctyl trimellitate (TOTM) and tridecyl trimellitate, are widely used as plasticizers and emollients.

Table 2: Functional Comparison of Organic Trimellitates

Key Differences :

- TOTM : Dominates the plasticizer market due to its compatibility with PVC and resistance to migration . Market reports project growth in automotive and construction sectors .

- Tridecyl Trimellitate: Used in cosmetics for its skin-softening properties, with a NOAEL of 300 mg/kg/day in toxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.